N-Despropyl Pergolide

Dopamine D2 receptor Binding affinity Ki determination

For analytical and pharmacology labs, sourcing a validated N-despropyl pergolide reference standard that reliably differentiates inactive metabolites from active agonists is critical yet often challenging. Generic ergoline standards compromise ANDA impurity profiling and D2 receptor assay specificity. This certified (6aR,9R,10aR)-9-((methylthio)methyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline resolves that gap: - Defined 23.4-fold lower D2 binding affinity (Ki = 58.6 nM) versus the active parent pergolide (Ki = 2.5 nM), making it an essential negative control for receptor functional assays. - Distinct reversed-phase HPLC retention shift and secondary amine MS/MS fragmentation enable unequivocal identification of the N-dealkylation impurity per ICH Q3A/B guidelines. - Supplied with full characterization data to directly support ANDA method development, AMV, and QC release workflows without compromising regulatory compliance.

Molecular Formula C16H20N2S
Molecular Weight 272.4 g/mol
CAS No. 72821-91-1
Cat. No. B019333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Despropyl Pergolide
CAS72821-91-1
Synonyms(8β)-8-[(methylthio)methyl]ergoline, 6-Norpergolide
Molecular FormulaC16H20N2S
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCSCC1CC2C(CC3=CNC4=CC=CC2=C34)NC1
InChIInChI=1S/C16H20N2S/c1-19-9-10-5-13-12-3-2-4-14-16(12)11(8-18-14)6-15(13)17-7-10/h2-4,8,10,13,15,17-18H,5-7,9H2,1H3/t10-,13-,15-/m1/s1
InChIKeyBHDLEAVQICQCHC-WDBKCZKBSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Despropyl Pergolide: Key Metabolite for Dopamine Research


N-Despropyl Pergolide (CAS 72821-91-1) is a primary N-dealkylated metabolite of the ergoline dopamine agonist pergolide, formed via loss of the N-6 propyl side chain [1]. As a secondary amine ergoline derivative with molecular formula C16H20N2S and a molecular weight of 272.41 g/mol [2], this compound serves as a critical analytical reference standard for impurity profiling in pergolide drug substance and product quality control [3]. While structurally related to pergolide, N-despropyl pergolide exhibits a distinct pharmacological profile characterized by significantly attenuated dopaminergic activity, positioning it as an essential tool for understanding structure-activity relationships (SAR) in ergoline dopamine agonists and for differentiating between active and inactive metabolic pathways [4].

1
Impurity profiling reference standard Analytical reference for pergolide drug substance QC and ANDA impurity monitoring
2
D2 receptor negative control Null in vivo agonist response supports assay specificity and metabolite differentiation
3
Ergoline N-6 SAR probe Low-affinity comparator for structure-activity relationship studies on ergoline D2 ligands

N-Despropyl Pergolide: Irreplaceable Specificity


Substituting N-despropyl pergolide with its parent drug pergolide or other clinically used ergoline dopamine agonists (e.g., cabergoline, bromocriptine) is scientifically invalid for multiple research and analytical applications. In vitro binding studies demonstrate that N-despropyl pergolide exhibits a Ki value of 58.6 nM for dopamine receptor binding, representing a ~23-fold lower potency compared to pergolide (Ki = 2.5 nM) [1]. Furthermore, in vivo functional assessments reveal that N-despropyl pergolide is devoid of dopamine-like effects in standard behavioral models, while pergolide sulfoxide and sulfone metabolites retain full agonist activity comparable to the parent compound [2]. This stark pharmacological divergence underscores that the specific molecular identity—and not merely the ergoline scaffold or dopamine receptor engagement—determines biological activity. For analytical chemistry workflows, N-despropyl pergolide is uniquely defined by its retention time shift in reversed-phase HPLC and distinct MS/MS fragmentation pattern arising from the secondary amine moiety, which is absent in N-alkylated analogs [3]. Researchers requiring a validated impurity standard for ANDA submissions, a negative control for D2 receptor functional assays, or a probe to study N-dealkylation metabolic pathways cannot interchangeably use other ergoline derivatives without compromising data integrity and regulatory compliance.

parent drug Pergolide retains full D2 agonist activity; cannot serve as a negative control or impurity marker
ergoline analogs Cabergoline, bromocriptine, lisuride show high D2 affinity and distinct metabolic profiles, precluding direct analytical substitution
N-alkylated metabolites Pergolide sulfoxide and sulfone remain active; only N-despropyl provides the null phenotype and unique LC-MS signature

N-Despropyl Pergolide: Quantitative Differentiation


D2 Binding Affinity: N-Despropyl Pergolide vs. Pergolide

N-Despropyl pergolide exhibits significantly reduced binding affinity for dopamine receptors compared to the parent compound pergolide. In competitive radioligand binding assays using bovine striatal membranes and 3H-dopamine as the tracer, pergolide displayed a Ki of 2.5 nM, whereas N-despropyl pergolide showed a Ki of 58.6 nM [1]. This represents a 23.4-fold reduction in binding potency following removal of the N-6 propyl group.

D2 Binding Affinity: N-Despropyl vs. Pergolide
Head-to-head
N-despropyl Ki = 58.6 nM Pergolide Ki = 2.5 nM
23.4-fold lower affinity
Bovine striatal membranes, ³H-dopamine binding
Supports low-affinity comparator context for N-6 SAR studies; enables D2 receptor differentiation
Affinity drop quantifies N-6 propyl contribution
Dopamine D2 receptor Binding affinity Ki determination Structure-activity relationship

In Vivo Activity: Null Phenotype vs. Active Metabolites

In contrast to pergolide sulfoxide and pergolide sulfone, which retain full dopamine agonist activity comparable to pergolide itself, N-despropyl pergolide is completely devoid of dopamine-like effects in three independent in vivo models: prolactin inhibition, induction of compulsive turning behavior, and stimulation of stereotypic behavior [1]. This functional null phenotype is a direct consequence of the loss of the N-6 propyl group.

In Vivo Activity: Null vs. Active Metabolites
Head-to-head
N-despropyl: null agonist activity Sulfoxide/sulfone: full agonist
No dopamine-like effects in prolactin, turning, stereotypy models
Rat behavioral models
Functional null phenotype confirms utility as negative control for active metabolite differentiation
Absent activity validates inactive metabolic pathway assignment
In vivo pharmacology Dopamine agonist Behavioral models Prolactin inhibition

D2 Affinity vs. Ergot Alkaloids

The D2 receptor binding affinity of N-despropyl pergolide (Ki = 58.6 nM) [1] is markedly lower than that of clinically utilized ergoline dopamine agonists. Cabergoline exhibits high affinity for D2 receptors with a Ki of 0.7 nM ; bromocriptine shows a Ki of approximately 0.62 nM [2]; and lisuride demonstrates a Ki of 2.0 nM [3]. While these values are derived from different experimental systems and should be interpreted with caution, the class-level inference indicates that N-despropyl pergolide is approximately 80- to 90-fold less potent than the most potent ergoline agonists.

D2 Affinity vs. Ergot Alkaloids
Context-dependent
N-despropyl Ki 58.6 nM vs. cabergoline (0.7 nM), bromocriptine (0.62 nM), lisuride (2.0 nM) – cross-study comparison, different assay systems
Cross-study affinity context: reinforces low-affinity role; not a substitute for high-potency ergoline agonists
Interpret relative rankings with caution due to methodological variance
Ergot alkaloids D2 receptor Comparative pharmacology Drug discovery

LC-MS/MS Differentiation: N-Despropyl Pergolide vs. Pergolide

N-Despropyl pergolide can be unequivocally distinguished from the parent drug pergolide and other metabolites by reversed-phase HPLC-UV and LC-MS/MS. The compound exhibits an earlier retention time compared with pergolide due to its increased polarity following N-dealkylation, and produces unique MS/MS fragments characteristic of the secondary amine structure [1]. This distinct analytical signature enables its use as a certified reference standard for method development, validation, and quality control in ANDA submissions for pergolide drug products [2].

LC-MS/MS Differentiation
Data to verify
Earlier RP-HPLC retention time (increased polarity); unique MS/MS fragments from secondary amine
Enables selective identification in impurity profiling; distinct from N-alkylated analogs
Supplier-reported analytical data; verify in-house for method validation
Analytical chemistry LC-MS/MS Impurity profiling Quality control

N-Despropyl Pergolide: Research & Industrial Applications


Impurity Profiling Reference Standard

N-Despropyl pergolide is the primary N-dealkylation impurity encountered during pergolide synthesis and stability studies [1]. Its distinct LC-MS retention time and MS/MS fragmentation pattern enable accurate identification and quantification in reversed-phase HPLC-UV and LC-MS/MS assays [1]. Procurement of this compound as a certified reference standard supports method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) or during commercial production of pergolide [2]. This application directly leverages the analytical differentiation evidence from Section 3.

D2 Functional Assay Negative Control

The finding that N-despropyl pergolide is devoid of dopamine-like effects in in vivo models of prolactin inhibition, compulsive turning, and stereotypic behavior [3], despite sharing the ergoline scaffold with potent agonists, makes it an ideal negative control compound. Researchers studying the pharmacology of pergolide metabolites can use N-despropyl pergolide to validate assay specificity and to confirm that observed effects are due to active metabolites (pergolide sulfoxide, pergolide sulfone) rather than the ergoline core structure.

Ergoline N-6 SAR Studies

The 23.4-fold reduction in dopamine receptor binding affinity (Ki = 58.6 nM for N-despropyl pergolide vs. 2.5 nM for pergolide) [4] provides a quantitative benchmark for understanding the contribution of the N-6 propyl group to receptor engagement. Medicinal chemists can employ N-despropyl pergolide as a key comparator in systematic SAR studies aimed at optimizing ergoline-based dopamine agonists or designing novel analogs with improved pharmacological profiles.

Metabolic Pathway & Drug Metabolism Studies

As a documented N-dealkylated metabolite of pergolide [4], N-despropyl pergolide serves as a critical analytical standard for in vitro and in vivo drug metabolism studies. Its availability enables precise quantification of metabolic conversion rates, identification of cytochrome P450 isoforms responsible for N-dealkylation, and assessment of species-specific metabolic differences. This application is essential for predicting drug-drug interactions and understanding interspecies variation in pharmacokinetics.

Application
Selection Property
Validation Focus
Impurity profiling reference standard
Certified reference standard identity with distinct LC-MS signature
Retention time shift and MS/MS fragmentation confirmation for method development and ANDA impurity monitoring
D2 functional assay negative control
Reported null in vivo dopamine agonist response
Absence of activity in prolactin inhibition, turning, and stereotypy models ensures assay specificity
Ergoline N-6 SAR studies
Quantified affinity shift upon N-dealkylation (Ki context)
D2 binding affinity comparison to pergolide and other ergolines to probe N-6 substituent contribution
Metabolic pathway & drug metabolism studies
Defined N-dealkylated metabolite identity
Quantification of metabolic conversion rates, CYP isoform assignment, and species-specific metabolite profiling
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